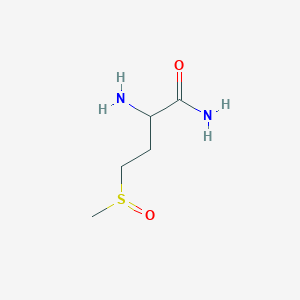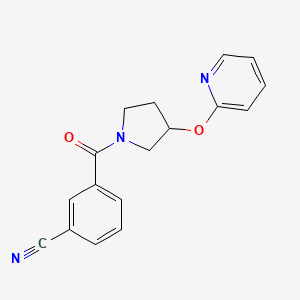
2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BACE inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BACE inhibitor is a small molecule that inhibits the activity of beta-secretase, an enzyme that plays a critical role in the formation of amyloid plaques in the brain. These plaques are associated with the development of Alzheimer's disease, and BACE inhibitor has shown promise as a potential treatment for this debilitating condition.
Wissenschaftliche Forschungsanwendungen
Bromine Transfer Reactions
Research by Wakabayashi et al. (1985) in the domain of bromine transfer reactions, particularly involving compounds with structures similar to 2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide, demonstrated complex reactions under certain conditions. Their study explored the stability and reaction pathways of similar bromo compounds under the influence of strong acids, providing insights into the chemical behavior of brominated organic compounds (Wakabayashi et al., 1985).
Synthesis and Pharmacological Assessment
Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, which have a structural resemblance to the compound . Their study aimed to investigate the potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties of these derivatives. This research highlights the pharmaceutical relevance of bromoacetamide derivatives in developing new therapeutic agents (Rani et al., 2016).
Formation of Cyclopropanes and Heterocycles
Farin˜a et al. (1987) explored the formation of cyclopropanes and five-membered heterocycles from bromo-acrylic acid derivatives, closely related to the target compound. This study contributes to understanding the chemical behavior of bromoacetamide derivatives in forming complex structures, which could be significant in developing new synthetic methodologies and potentially in pharmaceutical synthesis (Farin˜a et al., 1987).
Bromomelatonin Synthesis
Duranti et al. (1992) conducted research on the synthesis of 2-bromomelatonin, a compound structurally related to 2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide. Their study provides valuable insights into the synthesis and characterization of brominated compounds, particularly their binding affinity and agonist behavior in physiological studies, which could have implications for understanding the pharmacological properties of similar bromoacetamide derivatives (Duranti et al., 1992).
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(9-17,10-3-4-10)19-14(20)8-18-12-7-11(16)5-6-13(12)21-2/h5-7,10,18H,3-4,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLUXJFFKGSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)


![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)
![N-(4-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559882.png)
![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)
![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)
![(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2559885.png)